

Physical and chemical properties of 3,4-Dichlorobenzophenone

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Compound of Interest

Compound Name: 3,4-Dichlorobenzophenone

Cat. No.: B123610

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An In-depth Technical Guide to 3,4-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,4-Dichlorobenzophenone**. It includes key data, experimental protocols, and visualizations to support researchers and professionals in drug development and related scientific fields.

Core Properties and Identifiers

3,4-Dichlorobenzophenone is a halogenated aromatic ketone. Its core identifiers and physical properties are summarized below.

Identifier	Value	Reference
CAS Number	6284-79-3	[1] [2] [3] [4]
IUPAC Name	(3,4-dichlorophenyl)-phenylmethanone	[3]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1] [3] [4]
Synonyms	3,4-Dichlorophenyl phenyl ketone, Phenyl 3,4-dichlorophenyl ketone	[3] [5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **3,4-Dichlorobenzophenone**.

Property	Value	Reference
Molecular Weight	251.11 g/mol	[1][4][5]
Appearance	Light brown to pink-grey crystalline powder	[1][2]
Melting Point	100-103 °C	[2]
102-103 °C	[1]	
104-104.5 °C	[5]	
Boiling Point	353 °C at 760 mmHg	[1]
342 °C	[5]	
Density	1.311 g/cm ³	[1]
Flash Point	156.2 °C	[1]
Solubility	Insoluble in water	[5]
Refractive Index	1.603	[1]
XLogP3	4.22	[1]
Topological Polar Surface Area	17.1 Å ²	[1][3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **3,4-Dichlorobenzophenone**.

Spectroscopy Type	Availability/Reference
Infrared (IR) Spectroscopy	Spectra available from Bio-Rad Laboratories, Inc. and Spectrochem Pvt. Ltd.[3] and a vapor phase IR spectrum is available on SpectraBase.[6]
Mass Spectrometry (MS)	GC-MS data is available.[6]
Nuclear Magnetic Resonance (NMR)	¹ H-NMR and ¹³ C-NMR data for similar dichlorobenzophenone isomers are available, suggesting methodologies for characterization.[7]

Experimental Protocols

Synthesis of 3,4-Dichlorobenzophenone via Oxidation of Diarylmethanes

A general method for the synthesis of diarylketones, such as **3,4-Dichlorobenzophenone**, involves the oxidation of the corresponding diarylmethane.[2]

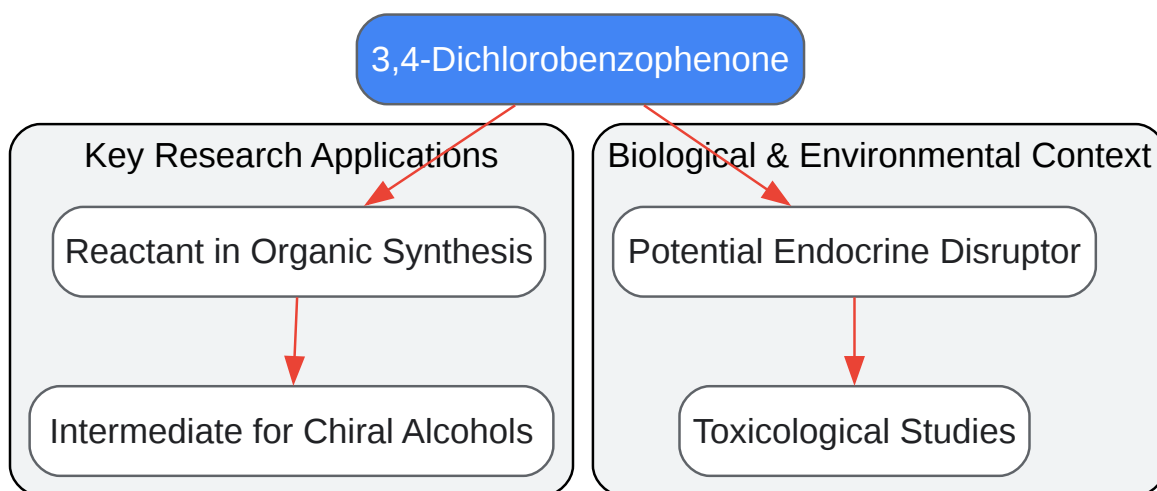
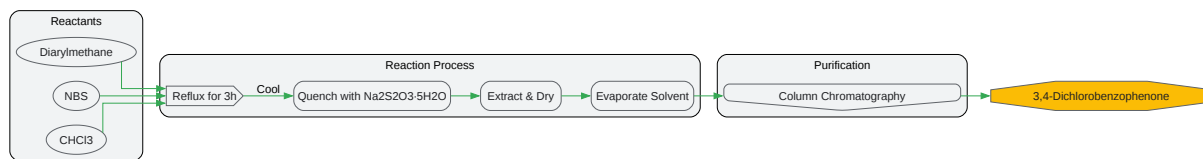
Materials:

- Diarylmethane precursor (1.0 mmol)
- N-Bromosuccinimide (NBS) (889.9 mg, 5.0 mmol)
- Water (0 or 5.0 mmol)
- Chloroform (CHCl₃) (4.0 mL)
- Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Eluent: Ethyl acetate/petroleum ether mixture

Procedure:

- In a round-bottom flask, dissolve the diarylmethane (1.0 mmol), NBS (5.0 mmol), and water in chloroform (4.0 mL).
- Reflux the mixture for 3 hours in the air.
- Quench the reaction with $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ and cool to room temperature.
- Wash the mixture with 5 mL of dichloromethane.
- Dry the organic phase with MgSO_4 and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting residue by column chromatography on silica gel using a co-solvent of ethyl acetate and petroleum ether to yield the final product.[\[2\]](#)



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